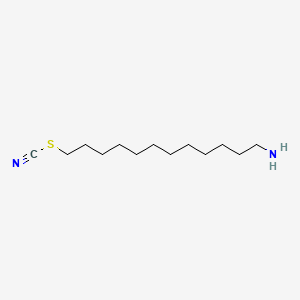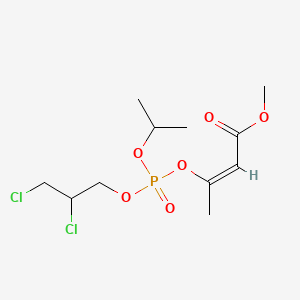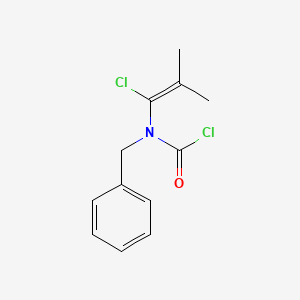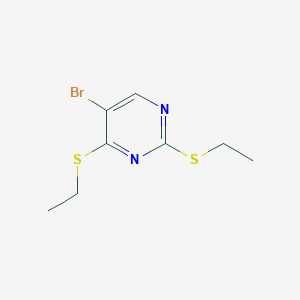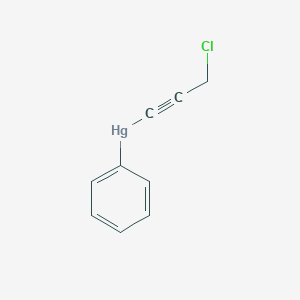
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury is a chemical compound with the molecular formula C₉H₇ClHg It is a mercury-containing organic compound that features a phenyl group and a chloropropynyl group attached to the mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-yn-1-yl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with propargyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of mercury-containing waste.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropynyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the mercury atom can change its oxidation state.
Addition Reactions: The triple bond in the propynyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chlorine atom is replaced by another group.
Oxidation Reactions: Products include oxidized forms of the compound with different oxidation states of mercury.
Addition Reactions: Products include addition compounds where the triple bond is converted to a single or double bond with added groups.
Aplicaciones Científicas De Investigación
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloroprop-1-yn-1-yl)(phenyl)mercury involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to inhibition or modification of their activity. The mercury atom can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Chloroprop-1-yn-1-yl)benzene: Similar structure but lacks the mercury atom.
Phenylmercury chloride: Contains a phenyl group and mercury but lacks the chloropropynyl group.
(3-Chloroprop-1-yn-1-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of a phenyl group
Uniqueness
(3-Chloroprop-1-yn-1-yl)(phenyl)mercury is unique due to the presence of both a phenyl group and a chloropropynyl group attached to the mercury atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
64705-14-2 |
|---|---|
Fórmula molecular |
C9H7ClHg |
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
3-chloroprop-1-ynyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C3H2Cl.Hg/c1-2-4-6-5-3-1;1-2-3-4;/h1-5H;3H2; |
Clave InChI |
WXIZZGJVOBPJBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Hg]C#CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
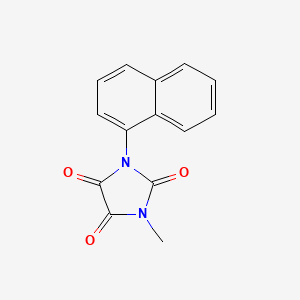
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)

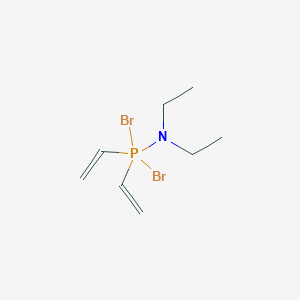

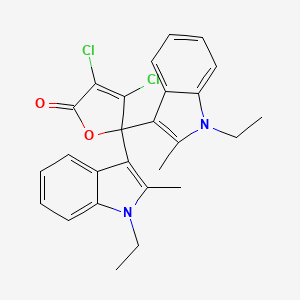
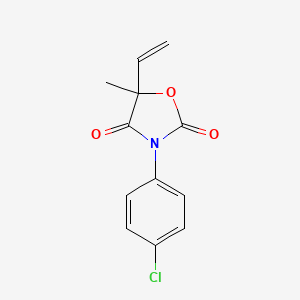
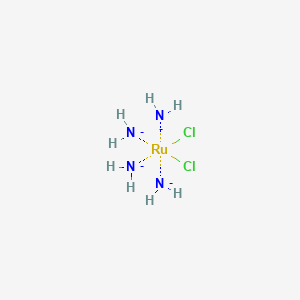
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
